1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is a chiral ligand used in asymmetric synthesis. It is known for its high efficiency and selectivity in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound is characterized by its ferrocene backbone, which provides stability and rigidity, and the presence of two chiral phospholane rings that impart chirality to the molecule .
Preparation Methods
The synthesis of 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene involves several steps. One common method includes the reaction of ferrocene with chiral phospholane derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The process involves the formation of a phospholane-ferrocene intermediate, which is then purified and isolated .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized ferrocene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced ferrocene products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, it is used to synthesize chiral drugs and intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene exerts its effects involves its role as a chiral ligand. The compound coordinates with metal centers, such as palladium or rhodium, to form chiral metal complexes. These complexes then participate in catalytic reactions, where the chiral environment provided by the ligand induces enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic process and the substrates used .
Comparison with Similar Compounds
1,1’-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene is unique due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:
1,1’-Bis[(2S,5S)-2,5-diethylphospholano]ferrocene: This compound has larger ethyl groups on the phospholane rings, which can affect its steric properties and reactivity.
1,1’-Bis[(2S,5S)-2,5-diphenylphospholano]ferrocene: The presence of phenyl groups provides additional steric hindrance and electronic effects, influencing its catalytic behavior.
1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: The enantiomer of the original compound, which can have different selectivity and reactivity in asymmetric synthesis.
These similar compounds highlight the importance of the specific substituents on the phospholane rings in determining the compound’s properties and applications.
Properties
Molecular Formula |
C22H32FeP2 |
---|---|
Molecular Weight |
414.3 g/mol |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/t2*9-,10-;/m00./s1 |
InChI Key |
BSLGFLIMECHNTA-VUTIHBPYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.C[C@H]1CC[C@@H](P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
Canonical SMILES |
CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.CC1CCC(P1[C]2[CH][CH][CH][CH]2)C.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.